REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:34])[C:15]2[CH:20]=[C:19]([CH2:21][C:22]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[C:25](=[O:32])[NH:24][N:23]=3)[CH:18]=[CH:17][C:16]=2[F:33])[CH2:10][CH2:9]1)=O)(C)(C)C>Cl>[F:33][C:16]1[CH:17]=[CH:18][C:19]([CH2:21][C:22]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:25](=[O:32])[NH:24][N:23]=2)=[CH:20][C:15]=1[C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:34]
|
Name
|
|
Quantity
|
2780.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=C(C=CC(=C1)CC1=NNC(C2=CC=CC=C12)=O)F)=O
|
Name
|
industrial methylated spirits
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
4400 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred at 15 to 25° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ALIQUOT
|
Details
|
sampled for completion (HPLC)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(CC2=NNC(C3=CC=CC=C23)=O)C=C1)C(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |